2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S2/c1-16-5-2-10-29-21(16)27-20(26-7-4-9-28-11-8-25-15-28)18(22(29)31)13-19-23(32)30(24(34)35-19)14-17-6-3-12-33-17/h2,5,8,10-11,13,15,17,26H,3-4,6-7,9,12,14H2,1H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWHSJYTZCHMW-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCCN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCCN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole derivative, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
Formation of the Imidazole Derivative: This step involves the condensation of 3-(1H-imidazol-1-yl)propylamine with appropriate aldehydes or ketones under acidic or basic conditions.
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This involves cyclization reactions that integrate the imidazole derivative with other heterocyclic components, often using catalysts and specific temperature controls.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potential unique biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing a pyridine ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Biological Activity
The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule featuring multiple functional groups, including an imidazole ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidinone core. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 426.515 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Imidazole Ring : This moiety can modulate enzyme and receptor activities.
- Thiazolidinone Moiety : It may form covalent bonds with nucleophilic sites on proteins, altering their functions.
These interactions can influence various signaling pathways, leading to the observed biological effects.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
1. Anticancer Activity
Research indicates that the compound has significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF (breast cancer) cells. Flow cytometry results demonstrated that treatment with the compound accelerated cell death in a dose-dependent manner. In vivo studies on tumor-bearing mice revealed that the compound effectively suppressed tumor growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |
| A2780 (Ovarian Cancer) | Moderate activity | Significant growth inhibition |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Inhibition assays showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages.
3. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
Case Study 1: Anticancer Efficacy
In a study conducted by Ribeiro Morais et al., the compound was tested on different cancer cell lines, demonstrating varying degrees of cytotoxicity. The highest efficacy was noted against ovarian carcinoma cells, where it exhibited an IC50 value significantly lower than standard treatments like cisplatin.
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound's interaction with specific signaling pathways could enhance its anticancer efficacy. The modulation of pathways involved in apoptosis and cell cycle regulation was particularly noted.
Q & A
Q. What are the key synthetic routes for this compound, and how is purity ensured?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of the pyrido[1,2-a]pyrimidin-4-one core with a functionalized thiazolidinone moiety under reflux in inert atmospheres (e.g., N₂ or Ar) .
- Step 2 : Introduction of the imidazole-propylamine side chain via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol-DMF mixtures .
- Purity validation : HPLC (>98% purity) and spectroscopic confirmation (¹H/¹³C NMR, IR) .
Q. How is the Z-configuration of the thiazolidinone methylidene group confirmed?
The stereochemistry is resolved using:
- X-ray crystallography : Tools like SHELXL or ORTEP-III determine the spatial arrangement of substituents .
- NOESY NMR : Cross-peaks between the thiazolidinone methylidene proton and adjacent groups confirm the Z-configuration .
Q. What spectroscopic methods are critical for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for the imidazole (δ ~7.5–8.5 ppm), pyrido-pyrimidinone aromatic protons (δ ~6.5–7.5 ppm), and thioxo group (δ ~160–170 ppm in ¹³C) .
- IR spectroscopy : Confirm thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Parameters : Temperature, solvent polarity, catalyst loading, and reaction time .
- Statistical modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C in DMF with 5 mol% Pd(PPh₃)₄) .
- Validation : Repetition under predicted conditions to verify yield improvements (>85%) .
Q. What computational strategies predict photophysical or bioactive properties?
- DFT calculations : Model HOMO-LUMO gaps to estimate fluorescence potential or redox activity .
- Molecular docking : Screen against targets (e.g., kinases) using AutoDock Vina; validate with SPR binding assays .
- MD simulations : Assess stability of ligand-target complexes in solvated environments (e.g., GROMACS) .
Q. How do non-covalent interactions influence crystallographic packing or solubility?
- Intermolecular forces : Analyze π-π stacking (pyrido-pyrimidinone cores), hydrogen bonding (imidazole NH), and van der Waals interactions via Hirshfeld surfaces .
- Impact on solubility : Polar groups (tetrahydrofuran-methyl) enhance aqueous solubility, while aromatic moieties reduce it .
Q. How to resolve contradictions in reported biological activity across structural analogs?
- Structural comparison : Identify critical substituents (e.g., tetrahydrofuran vs. benzyl groups) using SAR tables:
| Analog Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Tetrahydrofuran-methyl (target) | Moderate kinase inhibition | |
| Benzyl | Enhanced cytotoxicity |
- Experimental variables : Control assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What methodologies identify biological targets and binding mechanisms?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kd < 1 µM for kinase targets) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM/X-ray co-crystallography : Resolve ligand-target complexes at atomic resolution .
Q. How to refine crystallographic data using SHELX in cases of poor diffraction?
Q. Can a synthon-based approach design analogs with improved properties?
- Core modifications : Replace tetrahydrofuran-methyl with morpholine (enhanced solubility) or isopropyl (steric bulk) .
- Functionalization : Introduce fluorinated groups (e.g., CF₃) to improve metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
